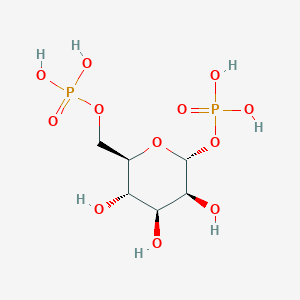
Mannose-1,6-bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mannose-1,6-bisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H14O12P2 and its molecular weight is 340.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Hexosephosphates - Mannosephosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Biochemical Roles
Mannose-1,6-bisphosphate is primarily involved in the metabolism of carbohydrates. It acts as an intermediate in the conversion of mannose to fructose-6-phosphate (F6P) through the action of mannose-6-phosphate isomerases (M6PIs). This conversion is crucial as F6P is a key metabolite in glycolysis and the pentose phosphate pathway, linking energy metabolism with biosynthetic processes.
Table 1: Key Metabolic Pathways Involving M6P
| Pathway | Role of M6P |
|---|---|
| Glycolysis | Precursor for F6P, essential for ATP production |
| Pentose Phosphate Pathway | Source of NADPH and ribose-5-phosphate |
| GDP-Mannose Biosynthesis | Precursor for glycoprotein synthesis |
Cancer Treatment
Recent studies have indicated that mannose and its derivatives can modulate cancer cell metabolism. Mannose has been shown to inhibit GSDME-mediated pyroptosis in cancer cells, which can enhance the efficacy of chemotherapeutic agents while protecting normal tissues from chemotherapy-induced damage. For instance, mannose administration improved outcomes in mouse models undergoing chemotherapy, reducing intestinal and kidney toxicity without compromising tumor response .
Case Study: Mannose Supplementation in Chemotherapy
In a clinical study involving patients with gastrointestinal cancer, co-administration of mannose during chemotherapy resulted in a significant reduction in side effects such as diarrhea and inflammation markers, suggesting its potential as a supportive therapy .
Enzyme Replacement Therapy
M6P analogs are being developed to target mannose-6-phosphate receptors (M6PR) on cells, facilitating the delivery of therapeutic enzymes for lysosomal storage diseases. Functionalized proteins with M6P residues have demonstrated enhanced stability and targeting capabilities compared to unmodified proteins . This approach is particularly promising for treating conditions like Gaucher's disease and Fabry disease.
Table 2: M6P Analogues for Enzyme Targeting
| Analogue Type | Application |
|---|---|
| Phosphonate Derivatives | Enhanced targeting for enzyme replacement |
| Carboxylate Derivatives | Improved stability in serum |
| Malonate Derivatives | Increased binding affinity to M6PR |
Industrial Applications
This compound also has industrial significance, particularly in biotechnology. The enzymatic production of rare sugars via M6PI has been explored for applications in food technology and pharmaceuticals. Rare sugars like L-ribose and L-tagatose are gaining traction due to their low caloric content and potential health benefits .
Case Study: Industrial Production of Rare Sugars
Research has shown that using M6P as a substrate can lead to efficient production of F6P through enzymatic pathways, which can then be utilized to synthesize various rare sugars . This process not only enhances the yield but also reduces costs by utilizing inexpensive starting materials.
Eigenschaften
CAS-Nummer |
19504-70-2 |
|---|---|
Molekularformel |
C6H14O12P2 |
Molekulargewicht |
340.12 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5+,6-/m1/s1 |
InChI-Schlüssel |
RWHOZGRAXYWRNX-RWOPYEJCSA-N |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Key on ui other cas no. |
19504-70-2 |
Synonyme |
Man1,6BP mannose-1,6-bisphosphate mannose-1,6-bisphosphate, (alpha-D)-isomer mannose-1,6-bisphosphate, (L)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















